4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole
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Overview
Description
4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole typically involves the reaction of 4-bromophenylhydrazine with 2-bromo-1,3-thiazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of phenyl-substituted thiazoles.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole involves its interaction with specific molecular targets in cells. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial cell walls. In cancer cells, it may interfere with DNA replication or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-hydrazino-1,3-thiazole
- 4-(4-Fluorophenyl)-2-hydrazino-1,3-thiazole
- 4-(4-Methylphenyl)-2-hydrazino-1,3-thiazole
Uniqueness
4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially improved properties.
Properties
IUPAC Name |
[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLQHGRDWHUIIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344825 |
Source
|
Record name | 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4871-22-1 |
Source
|
Record name | 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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